molecular formula C11H17ClFN5 B12223886 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12223886
M. Wt: 273.74 g/mol
InChI Key: RWLUWAUKNSIKMO-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a dimethylpyrazol moiety, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent.

    Methylation: The dimethyl groups are introduced through methylation reactions using methyl iodide or a similar methylating agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3,5-dimethylpyrazole: Lacks the fluorine atom and additional pyrazole ring.

    5-fluoro-1,3-dimethylpyrazole: Lacks the ethyl group and additional pyrazole ring.

    1-ethyl-5-fluoropyrazole: Lacks the dimethyl groups and additional pyrazole ring.

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(6-14-17)5-13-10-7-16(3)15-8(10)2;/h6-7,13H,4-5H2,1-3H3;1H

InChI Key

RWLUWAUKNSIKMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2C)C)F.Cl

Origin of Product

United States

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